molecular formula C15H16BBrO2 B6321063 2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 884010-18-8

2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321063
CAS No.: 884010-18-8
M. Wt: 319.00 g/mol
InChI Key: XURPLAZLXJZCAJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a brominated naphthalene ring attached to a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of 1-naphthol to produce 4-bromo-1-naphthol, which is then reacted with appropriate reagents to form the dioxaborinane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The brominated naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding naphthyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Quinones.

    Reduction: Naphthyl derivatives.

    Substitution: Various substituted naphthyl compounds.

Scientific Research Applications

2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets such as enzymes and receptors. The brominated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the dioxaborinane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BBrO2/c1-15(2)9-18-16(19-10-15)13-7-8-14(17)12-6-4-3-5-11(12)13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURPLAZLXJZCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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